Ethyl 4-(((3-(4-fluorophenyl)-2-oxooxazolidin-5-yl)methyl)amino)-4-oxobutanoate
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Overview
Description
Ethyl 4-(((3-(4-fluorophenyl)-2-oxooxazolidin-5-yl)methyl)amino)-4-oxobutanoate is a synthetic organic compound characterized by its complex structure, which includes an oxazolidinone ring, a fluorophenyl group, and an ethyl ester
Mechanism of Action
Target of Action
Compounds with similar structures are often involved in interactions with multiple receptors. For example, indole derivatives have been found to bind with high affinity to multiple receptors .
Mode of Action
The interaction of such compounds with their targets often involves the formation of covalent or non-covalent bonds, leading to changes in the conformation or activity of the target proteins .
Biochemical Pathways
The compound might affect various biochemical pathways depending on its specific targets. For instance, indole derivatives have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and the biochemical pathways it affects. These effects could range from changes in cellular signaling and gene expression to direct cytotoxic effects .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, certain reactions occur readily on indole due to excessive π-electrons delocalization .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(((3-(4-fluorophenyl)-2-oxooxazolidin-5-yl)methyl)amino)-4-oxobutanoate typically involves multiple steps:
Formation of the Oxazolidinone Ring: This can be achieved through the cyclization of an amino alcohol with a carbonyl compound under acidic or basic conditions.
Introduction of the Fluorophenyl Group: This step often involves a nucleophilic aromatic substitution reaction where a fluorophenyl halide reacts with a nucleophile.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the oxazolidinone ring, leading to the formation of oxazolidinediones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Oxazolidinediones.
Reduction: Alcohol derivatives.
Substitution: Various substituted fluorophenyl derivatives.
Scientific Research Applications
Ethyl 4-(((3-(4-fluorophenyl)-2-oxooxazolidin-5-yl)methyl)amino)-4-oxobutanoate has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting bacterial infections and inflammatory diseases.
Biological Studies: The compound is used in studies exploring its interactions with biological macromolecules, such as proteins and nucleic acids.
Industrial Applications: It serves as an intermediate in the synthesis of more complex molecules used in various industrial processes.
Comparison with Similar Compounds
Linezolid: Another oxazolidinone derivative with antibacterial properties.
Tedizolid: A more potent oxazolidinone with improved pharmacokinetic properties.
Comparison: Ethyl 4-(((3-(4-fluorophenyl)-2-oxooxazolidin-5-yl)methyl)amino)-4-oxobutanoate is unique due to its specific structural features, such as the ethyl ester group and the fluorophenyl moiety, which may confer distinct pharmacological properties compared to other oxazolidinones like Linezolid and Tedizolid.
Properties
IUPAC Name |
ethyl 4-[[3-(4-fluorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methylamino]-4-oxobutanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN2O5/c1-2-23-15(21)8-7-14(20)18-9-13-10-19(16(22)24-13)12-5-3-11(17)4-6-12/h3-6,13H,2,7-10H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDWKNMPBUYNNSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)NCC1CN(C(=O)O1)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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